PPARγ Transactivation Potency: CAY10599 Demonstrates 4-Fold Higher Potency Than Rosiglitazone
CAY10599 activates PPARγ with an EC50 of 0.05 µM in a cell-based transactivation assay, which represents approximately a 4-fold increase in potency relative to rosiglitazone (BRL 49653), the prototypical TZD-class PPARγ agonist .
| Evidence Dimension | PPARγ transactivation EC50 |
|---|---|
| Target Compound Data | EC50 = 0.05 µM |
| Comparator Or Baseline | Rosiglitazone (BRL 49653) EC50 = ~0.20 µM (inferred from 4-fold difference) |
| Quantified Difference | 4-fold more potent |
| Conditions | Cell-based transactivation assay (GAL4-PPARγ LBD chimera) |
Why This Matters
This higher potency allows for lower working concentrations in cellular assays, reducing potential off-target or solvent-mediated effects.
